molecular formula C7H7N3O B055483 7-Amino-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one CAS No. 115012-14-1

7-Amino-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one

Cat. No.: B055483
CAS No.: 115012-14-1
M. Wt: 149.15 g/mol
InChI Key: COZKGDCCAIEUJV-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

IWR-1 can be synthesized through a series of chemical reactions involving the formation of a hexahydro-1,3-dioxo-4,7-methano-2H-isoindol-2-yl structure. The synthetic route typically involves the reaction of quinoline derivatives with benzamide under specific conditions to form the desired compound . The solubility of IWR-1 in dimethyl sulfoxide (DMSO) is greater than 20.5 mg/mL, and it can be stored below -20°C for several months .

Industrial Production Methods

Industrial production of IWR-1 involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The compound is typically produced in batches and purified using techniques such as liquid chromatography to achieve a purity of greater than 98% .

Chemical Reactions Analysis

Types of Reactions

IWR-1 undergoes various chemical reactions, including:

    Oxidation: IWR-1 can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: The compound can be reduced to form reduced derivatives.

    Substitution: IWR-1 can undergo substitution reactions where specific functional groups are replaced with other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Substitution reactions often involve reagents like halogens and nucleophiles under controlled conditions.

Major Products Formed

The major products formed from these reactions include various derivatives of IWR-1 with modified functional groups, which can be used for further research and development .

Scientific Research Applications

IWR-1 has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness of IWR-1

IWR-1 is unique in its ability to interact with Axin and stabilize the destruction complex, leading to the inhibition of the Wnt/β-catenin signaling pathway. This specific interaction makes it a valuable tool for studying the regulation of cell development and disease processes .

Properties

IUPAC Name

7-amino-6,7-dihydropyrrolo[3,4-b]pyridin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3O/c8-6-5-4(7(11)10-6)2-1-3-9-5/h1-3,6H,8H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COZKGDCCAIEUJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(NC2=O)N)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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